molecular formula C18H12N2O2S2 B2864818 (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 307525-39-9

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No. B2864818
CAS RN: 307525-39-9
M. Wt: 352.43
InChI Key: WLKOBVYXKTUTEW-PFONDFGASA-N
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Description

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities. In

Scientific Research Applications

Carbonic Anhydrase Inhibitory and Anticancer Activity

Novel derivatives of the compound have been synthesized and investigated for their inhibitory activity against carbonic anhydrase isoforms, which are crucial for various physiological functions. These derivatives showed significant inhibition, particularly for tumor-associated isoforms hCA II and IX. Additionally, some compounds demonstrated potent anti-proliferative activity against breast and colorectal cancer cell lines, with compound 4c showing notable efficacy against MCF-7 cells by inducing the intrinsic apoptotic pathway (Eldehna et al., 2017).

Antimicrobial Activity

The compound and its derivatives have been prepared and screened for antimicrobial activities. These studies have confirmed the potential of these derivatives as antimicrobial agents against various bacterial strains, highlighting their utility in developing new antibacterial treatments (Basavarajaiah & Mruthyunjayaswamy, 2010).

Antiproliferative and Antiangiogenic Effects

Some derivatives of the compound have shown promising antiproliferative activity against lung carcinoma cell lines. The selectivity and potency of these compounds suggest potential therapeutic applications in treating lung cancer (Erben et al., 2014). Moreover, novel thioxothiazolidin-4-one derivatives have been synthesized and demonstrated to inhibit tumor growth and angiogenesis in mouse models, offering insights into their potential as anticancer therapies (Chandrappa et al., 2010).

properties

IUPAC Name

3-[4-hydroxy-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c1-10-6-2-5-9-13(10)20-17(22)15(24-18(20)23)14-11-7-3-4-8-12(11)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEDBPPSGQZMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

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